molecular formula C17H34O B14412041 (2S,3R)-2-Heptyl-3-octyloxirane CAS No. 85267-93-2

(2S,3R)-2-Heptyl-3-octyloxirane

Cat. No.: B14412041
CAS No.: 85267-93-2
M. Wt: 254.5 g/mol
InChI Key: UWDZSCKMSGVFSQ-DLBZAZTESA-N
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Description

(2S,3R)-2-Heptyl-3-octyloxirane is a chiral epoxide compound characterized by its unique stereochemistry It is an organic molecule with a three-membered oxirane ring, substituted with heptyl and octyl groups at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Heptyl-3-octyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts, along with tert-butyl hydroperoxide as the oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Heptyl-3-octyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide to alcohols.

    Substitution: Nucleophilic substitution reactions can lead to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3R)-2-Heptyl-3-octyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Heptyl-3-octyloxirane involves the interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Heptyl-3-octyloxirane: The enantiomer of (2S,3R)-2-Heptyl-3-octyloxirane, with different stereochemistry.

    (2S,3R)-2-Bromo-2,3-diphenylbutane: Another chiral epoxide with different substituents.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of long alkyl chains, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes .

Properties

CAS No.

85267-93-2

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

(2S,3R)-2-heptyl-3-octyloxirane

InChI

InChI=1S/C17H34O/c1-3-5-7-9-11-13-15-17-16(18-17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1

InChI Key

UWDZSCKMSGVFSQ-DLBZAZTESA-N

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCC

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCC

Origin of Product

United States

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